molecular formula C17H27N3O8S B1409189 tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate CAS No. 943601-78-3

tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate

Cat. No. B1409189
M. Wt: 433.5 g/mol
InChI Key: YFONOVPSCSUFIJ-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the molecular formula C13H28N2O5 . It is also known by other names such as Amino-PEG3-NHBoc, boc-n-amido-peg3-amine, BocNH-PEG3-CH2CH2NH2, and boc-nh-peg3-nh2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) and a polyethylene glycol (PEG) chain with three ethoxy (OCH2CH2) units .


Physical And Chemical Properties Analysis

This compound has an average mass of 292.372 Da and a monoisotopic mass of 292.199829 Da . The storage temperature is recommended to be in a dark place, under inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Building Blocks

Research on compounds structurally related to "tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate" highlights their utility as building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to serve as N-(Boc) nitrone equivalents, enabling the generation of N-(Boc)hydroxylamines when reacted with organometallics. These findings suggest the potential of such compounds in facilitating diverse chemical transformations and synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).

Intermediate in Synthesis of Biologically Active Compounds

Moreover, related research indicates the importance of such compounds as intermediates in the synthesis of biologically active compounds. For example, a study on the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in the synthesis of the drug omisertinib (AZD9291), showcases the compound's role in pharmaceutical synthesis. The study provided a rapid synthetic method for the compound, demonstrating its relevance in drug development (Zhao, Guo, Lan, & Xu, 2017).

Nitration and Functionalization of Aromatic Sulfonamides

Additionally, research on the chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite reveals the selective functionalization of sulfonamide-containing aryl systems. This method demonstrates the compound's utility in the selective introduction of nitro groups, highlighting its potential in the synthesis of nitro-substituted aromatic compounds, which are valuable in various chemical and pharmaceutical applications (Kilpatrick, Heller, & Arns, 2013).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-nitrophenyl)sulfonylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O8S/c1-17(2,3)28-16(21)18-8-10-26-12-13-27-11-9-19-29(24,25)15-7-5-4-6-14(15)20(22)23/h4-7,19H,8-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONOVPSCSUFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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